molecular formula C13H11BrIN3 B13600712 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide CAS No. 2742407-15-2

14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide

Cat. No.: B13600712
CAS No.: 2742407-15-2
M. Wt: 416.05 g/mol
InChI Key: SOHFWCDTHGOZPZ-UHFFFAOYSA-N
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Description

14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide: is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes iodine and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide typically involves multiple steps. The process begins with the preparation of the core tricyclic structure, followed by the introduction of iodine and nitrogen atoms. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s potential biological activity makes it a subject of interest in biological research. It is studied for its interactions with various biological molecules and its potential effects on cellular processes.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, which could lead to the development of new drugs.

Industry: In the industrial sector, the compound’s unique properties are utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

  • 14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine
  • N-{14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3(8),4,6,10,12,14-hexaen-9-ylidene}prop-2-enamide

Comparison: Compared to similar compounds, 14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for certain research and industrial applications.

Properties

CAS No.

2742407-15-2

Molecular Formula

C13H11BrIN3

Molecular Weight

416.05 g/mol

IUPAC Name

2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide

InChI

InChI=1S/C13H10IN3.BrH/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10;/h1-6,8,15H,7H2;1H

InChI Key

SOHFWCDTHGOZPZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)I.Br

Origin of Product

United States

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